molecular formula C7H5F3N2O2 B1519146 Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 608517-17-5

Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B1519146
CAS No.: 608517-17-5
M. Wt: 206.12 g/mol
InChI Key: CEPDGVKMMGJWOH-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate: is a chemical compound characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

  • Esterification Reaction: The carboxylic acid group is converted to its methyl ester using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production involves similar steps but on a larger scale, often using continuous flow reactors to enhance efficiency and control reaction parameters.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving strong oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often involving halogenated compounds.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Halogenated compounds in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Halogenated pyrimidines.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate has been investigated for its potential as an anti-inflammatory agent. Research indicates that derivatives of pyrimidines, including this compound, can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process.

Case Study: Anti-inflammatory Activity
A study demonstrated that certain pyrimidine derivatives exhibited potent COX-2 inhibition with IC50 values comparable to established drugs like celecoxib. For instance, this compound showed significant suppression of COX-2 activity, indicating its potential as a therapeutic agent in inflammatory diseases .

Agrochemical Applications

The compound is also explored for its agrochemical properties, particularly as a herbicide or pesticide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, making them more effective at lower concentrations.

Research Findings: Herbicidal Activity
In agricultural studies, this compound was tested for its herbicidal properties against various weed species. Results indicated a significant reduction in weed growth at specific concentrations, suggesting its utility in crop protection strategies .

Material Science

In material science, this compound is utilized in the synthesis of polymers and other materials due to its unique electronic properties imparted by the trifluoromethyl group.

Application Example: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This makes it a candidate for advanced materials used in high-performance applications .

Comparison with Similar Compounds

  • Methyl 2-(trifluoromethyl)benzoate: Similar structure but different functional groups.

  • Methyl 2-(trifluoromethyl)acetate: Different core structure but similar trifluoromethyl group.

Uniqueness: Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate stands out due to its pyrimidine ring, which offers unique chemical reactivity and biological activity compared to other trifluoromethyl-containing compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and reactivity continue to drive research and development efforts across multiple industries.

Biological Activity

Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data tables and findings from various studies.

Structural Overview

This compound contains a pyrimidine ring, which is a common scaffold in many biologically active molecules. The trifluoromethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets. This compound's molecular formula is C7H6F3N2O2C_7H_6F_3N_2O_2, with a molecular weight of approximately 208.13 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, a related compound demonstrated strong inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer (TNBC) cells with an IC50 value of 0.126μM0.126\,\mu M . This suggests that this compound may exhibit similar properties, potentially acting through mechanisms such as apoptosis induction or inhibition of specific signaling pathways.

Anti-inflammatory Activity

Pyrimidine derivatives have also been shown to possess anti-inflammatory properties. Compounds structurally related to this compound have been reported to inhibit cyclooxygenase-2 (COX-2) activity with IC50 values comparable to standard drugs like celecoxib . This indicates that this compound could be explored for its anti-inflammatory effects.

Antifungal Activity

In vitro assays have demonstrated that certain trifluoromethyl pyrimidines exhibit antifungal activity against various strains. For example, compounds in this class showed inhibition rates exceeding 90% against Botrytis cinerea . While specific data on this compound is limited, its structural similarities suggest potential antifungal properties worth investigating.

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the trifluoromethyl group and carboxylate moiety. The mechanism of action is likely related to its ability to interact with enzymes and receptors due to its lipophilic nature, facilitating cellular uptake and modulation of biological pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
Methyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylateContains additional methyl groupEnhanced reactivity in medicinal chemistry applications
Methyl 4-(trifluoromethyl)pyrimidine-5-carboxylateLacks substitution at position 2Different pharmacological profiles
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylateContains chlorine substitutionPotentially different biological activity due to halogen effects

This table illustrates how variations in substituents can significantly influence the biological activity and chemical behavior of pyrimidine derivatives.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that certain pyrimidines exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window for further development .
  • Inflammation Models : In animal models, compounds similar to this compound showed reduced paw edema in carrageenan-induced inflammation assays, supporting their potential as anti-inflammatory agents .
  • Antifungal Efficacy : A series of trifluoromethyl pyrimidines were evaluated for their antifungal activities against Sclerotinia sclerotiorum, showing comparable efficacy to established fungicides .

Properties

IUPAC Name

methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-14-5(13)4-2-11-6(12-3-4)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPDGVKMMGJWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652882
Record name Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608515-90-8
Record name Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

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